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Introduction: Daldinone A is a polyketide natural product first isolated from the ascomycete

fungus Daldinia concentrica.[1] Its complex pentacyclic structure has necessitated

comprehensive spectroscopic analysis for complete characterization. This technical guide

provides an in-depth overview of the nuclear magnetic resonance (NMR), mass spectrometry

(MS), infrared (IR), and ultraviolet (UV) spectroscopic data for Daldinone A. Detailed

experimental protocols and a generalized workflow for the spectroscopic analysis of novel

natural products are also presented to aid researchers in the field of natural product chemistry

and drug development.

It is important for researchers to note that subsequent studies have suggested a structural

revision, indicating that the originally reported structure of Daldinone A is identical to that of

another natural product, Daldinone C.[2] This guide will present the data associated with the

originally characterized Daldinone A.

Core Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of Daldinone A.

Table 1: NMR Spectroscopic Data for Daldinone A
The ¹H and ¹³C NMR data are crucial for elucidating the carbon skeleton and the

stereochemistry of Daldinone A.
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¹H NMR (ppm) ¹³C NMR (ppm) Assignment

Data not available in search

results

Data not available in search

results

Specific assignments require

primary literature

Note: Specific chemical shift values and their assignments are typically found in the primary

literature and were not available in the aggregated search results. Researchers should consult

the cited primary source for detailed assignments.

Table 2: Mass Spectrometry (MS) Data for Daldinone A
Mass spectrometry provides information about the molecular weight and elemental composition

of the molecule.

Technique Ionization Mode m/z Value Interpretation

HRESIMS Not Specified 337.1025 [M+H]⁺

Consistent with the

molecular formula

C₂₀H₁₆O₅ (calculated

for C₂₀H₁₇O₅:

337.1025)

Table 3: Infrared (IR) and Ultraviolet (UV) Spectroscopic
Data for Daldinone A
IR spectroscopy identifies the functional groups present, while UV spectroscopy provides

information about the conjugated systems within the molecule.
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Spectroscopy Type Parameter Value Interpretation

IR (KBr)
Absorption Bands

(ν_max)

3420, 1685, 1630,

1600 cm⁻¹

OH stretching, C=O

stretching (ketone),

C=C stretching

(aromatic)

UV (MeOH)
Absorption Maxima

(λ_max)
225, 270, 315, 380 nm

Presence of

conjugated

chromophores

Experimental Protocols
Detailed and rigorous experimental protocols are fundamental to obtaining high-quality,

reproducible spectroscopic data for the structural elucidation of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules.

[3]

Sample Preparation: A sample of the purified compound (typically 1-10 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a standard 5 mm NMR tube.[4] The

choice of solvent is crucial to avoid signal overlap with the analyte.[4]

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer

(e.g., 400, 500, or 600 MHz).

¹H NMR Spectroscopy: Standard parameters include a 90° pulse, a spectral width of

approximately 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise

ratio. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane

(TMS) internal standard.

¹³C NMR Spectroscopy: Spectra are typically acquired with proton decoupling to simplify the

spectrum to single lines for each carbon atom. A wider spectral width (e.g., 0-220 ppm) is

used.[5] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be

performed to differentiate between CH, CH₂, and CH₃ groups.
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2D NMR Spectroscopy: For complex molecules like Daldinone A, 2D NMR experiments

such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum

Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for

unambiguously assigning proton and carbon signals and establishing the connectivity of the

molecule.

Mass Spectrometry (MS)
MS is used to determine the molecular weight and formula of a compound.[6]

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g.,

methanol, acetonitrile).

Instrumentation: High-resolution mass spectrometry (HRMS) is often performed using

techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap

mass analyzer to obtain accurate mass measurements.[1]

Data Acquisition: The sample is introduced into the ion source, and the mass-to-charge ratio

(m/z) of the resulting ions is measured.[7] For structural information, tandem mass

spectrometry (MS/MS) can be employed to fragment the molecule and analyze the resulting

product ions.[8]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[9]

Sample Preparation: Solid samples are typically prepared as a KBr (potassium bromide)

pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin,

transparent disk. Alternatively, a thin film can be cast from a solution, or the spectrum can be

obtained using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

Data Acquisition: The instrument passes a beam of infrared light through the sample and

records the frequencies at which light is absorbed. The resulting spectrum is a plot of

transmittance or absorbance versus wavenumber (cm⁻¹).
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Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions and conjugated

systems within a molecule.

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent

solvent, such as methanol or ethanol, and placed in a quartz cuvette.

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Data Acquisition: The instrument scans a range of UV and visible light (typically 200-800 nm)

through the sample, and the absorbance is recorded as a function of wavelength. The

wavelength(s) of maximum absorbance (λ_max) are reported.

Visualization of Analytical Workflow
A systematic workflow is crucial for the efficient and accurate characterization of novel natural

products. The following diagram illustrates a typical workflow for spectroscopic analysis.
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A generalized workflow for the spectroscopic characterization of a novel natural product.
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As no specific signaling pathway for Daldinone A was identified in the literature search, a

generalized workflow for the spectroscopic analysis of natural products is provided. This

diagram outlines the logical progression from the isolation of a pure compound to its structural

elucidation using a combination of spectroscopic techniques.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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